1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 61296-00-2
VCID: VC0186850
InChI: InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3/b15-8+
SMILES: CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol

1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.: 61296-00-2

Main Products

VCID: VC0186850

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - 61296-00-2

CAS No. 61296-00-2
Product Name 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
IUPAC Name 1-[(E)-furan-2-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Standard InChI InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3/b15-8+
Standard InChIKey DWVOZJJPKRMKDG-OVCLIPMQSA-N
Isomeric SMILES CC1=CC(=C(C(=O)N1/N=C/C2=CC=CO2)C#N)C
SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C
Canonical SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C
PubChem Compound 9562881
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator